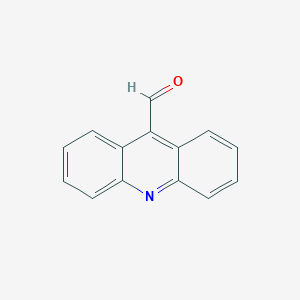

9-Acridinecarboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

acridine-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOCABSXIKQOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237081 | |

| Record name | 9-Acridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-23-4 | |

| Record name | 9-Acridinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Formylacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-acridinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ACRIDINECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XN5ZGH695 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Acridinecarboxaldehyde: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 9-Acridinecarboxaldehyde. A significant focus is placed on its biological activities, including its roles as an anticancer and antibacterial agent. This document synthesizes key data into structured tables, outlines detailed experimental protocols, and presents visual diagrams of relevant chemical reactions and biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound characterized by an aldehyde group at the 9-position of the acridine tricycle. This substitution is crucial for its chemical reactivity and biological activity.

| Identifier | Value |

| IUPAC Name | acridine-9-carbaldehyde[1] |

| CAS Number | 885-23-4[1] |

| Molecular Formula | C₁₄H₉NO[1] |

| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=O[1] |

| InChI | InChI=1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 207.23 g/mol | [1] |

| Melting Point | 144-149 °C | |

| Boiling Point (Predicted) | 416.4 ± 18.0 °C | |

| Density (Predicted) | 1.274 ± 0.06 g/cm³ | |

| pKa | 4.38 ± 0.04 | [2] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C |

Synthesis and Purification

Several synthetic routes can be employed for the preparation of this compound. The choice of method may depend on the availability of starting materials and the desired scale of synthesis.

Synthetic Protocols

Method 1: Vilsmeier-Haack Reaction of Anthracene

The Vilsmeier-Haack reaction provides a direct method for the formylation of electron-rich aromatic compounds like anthracene.[1]

Caption: Vilsmeier-Haack formylation of anthracene.

Experimental Protocol:

-

In a round-bottom flask, cool a solution of N-methylformanilide in a suitable solvent (e.g., o-dichlorobenzene) to 0-5°C.

-

Slowly add phosphorus oxychloride (POCl₃) to the solution while maintaining the temperature.

-

Add anthracene to the mixture and stir at room temperature, then heat to reflux for several hours.

-

Cool the reaction mixture and pour it onto ice.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

Method 2: Oxidation of 9-Methylacridine

Oxidation of the methyl group of 9-methylacridine offers another route to the desired aldehyde.

Caption: Oxidation of 9-methylacridine.

Experimental Protocol:

-

Dissolve 9-methylacridine in a suitable solvent such as dioxane or acetic acid.

-

Add a selective oxidizing agent, for example, selenium dioxide (SeO₂).

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter to remove selenium metal.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Purification

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water or toluene.

Experimental Protocol:

-

Dissolve the crude product in a minimal amount of hot solvent.

-

If colored impurities are present, treat the hot solution with activated charcoal.

-

Filter the hot solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[3][4]

Column Chromatography: For higher purity, column chromatography on silica gel can be employed.

Experimental Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons in the region of 7.5-8.5 ppm; Aldehyde proton as a singlet around 10-11 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm; Aldehyde carbonyl carbon around 190 ppm. |

| FT-IR (KBr) | C=O stretching of the aldehyde group around 1680-1700 cm⁻¹; Aromatic C-H stretching above 3000 cm⁻¹; C=C and C=N stretching in the fingerprint region. |

| UV-Vis (Ethanol) | Multiple absorption bands characteristic of the acridine chromophore, typically in the range of 250-450 nm.[7] |

Experimental Protocols for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Parameters: A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used, requiring a larger number of scans due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.[8][9][10][11]

-

Instrumentation: An FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Analysis: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A detailed protocol for the analysis of this compound in aqueous media has been described.[12]

-

HPLC Conditions: Macherey Nagel 125/3.0 Nucleodur C18 PAH 3 µm column; isocratic eluent of 40% 1 mM ammonium acetate and 60% acetonitrile; flow rate of 0.4 ml/min.[12]

-

MS Conditions: ESI-head in positive mode; source temperature of 350°C; gas flow of 10 L/min; nebulizer pressure of 35 psi; capillary voltage of 4000 V.[12]

Biological Activity and Mechanisms of Action

This compound has garnered significant interest due to its potential as a bioactive compound, particularly in the fields of oncology and microbiology.[13]

Anticancer Activity

Acridine derivatives are known to exhibit potent anticancer properties, primarily through their ability to interact with DNA and inhibit key cellular enzymes.

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

One of the primary mechanisms of action for many acridine derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[14][15][16][17][18] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, which in turn triggers the intrinsic apoptotic pathway.

Caption: Intrinsic apoptosis pathway induced by Topoisomerase II inhibition.

Experimental Protocol: Topoisomerase II Inhibition Assay

-

Prepare reaction mixtures containing supercoiled plasmid DNA, human topoisomerase IIα, and varying concentrations of this compound in an appropriate assay buffer.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II will be observed as a decrease in the formation of relaxed DNA from the supercoiled substrate.

Antibacterial Activity

Acridine derivatives have a long history as antimicrobial agents. Their mechanism of action in bacteria often involves targeting essential cellular processes.

Mechanism of Action: DNA Gyrase Inhibition

Similar to their effect on eukaryotic topoisomerases, acridines can inhibit bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and transcription.[19][20][21][22][23] Inhibition of DNA gyrase leads to the disruption of DNA topology, ultimately resulting in bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase.

Experimental Protocol: DNA Gyrase Supercoiling Assay

-

Set up reaction mixtures containing relaxed plasmid DNA, E. coli DNA gyrase, ATP, and different concentrations of this compound in a suitable reaction buffer.

-

Incubate the reactions at 37°C for 1 hour.

-

Terminate the reactions by adding a stop buffer containing SDS and EDTA.

-

Separate the supercoiled and relaxed DNA by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light. The inhibition of DNA gyrase will be indicated by a decrease in the amount of supercoiled DNA.

Conclusion

This compound is a versatile molecule with significant potential in medicinal chemistry. Its well-defined chemical structure and properties, coupled with established synthetic and analytical methods, make it an accessible compound for further research. The primary biological activities of this compound and its derivatives as anticancer and antibacterial agents are attributed to their ability to interact with DNA and inhibit essential enzymes like topoisomerases and DNA gyrase. This technical guide provides a solid foundation for researchers aiming to explore the full therapeutic potential of this promising scaffold. Further investigations into its specific molecular targets and signaling pathways will be crucial for the development of novel and effective therapeutic agents.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Photochemistry of this compound in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. physics.emu.edu.tr [physics.emu.edu.tr]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]

- 10. youtube.com [youtube.com]

- 11. shimadzu.com [shimadzu.com]

- 12. scienceopen.com [scienceopen.com]

- 13. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase II mediated DNA lesions induced by acridine-4-carboxamide and 2-(4-pyridyl)quinoline-8-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 22. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Staphylococcus aureus DNA gyrase: mechanism and drug targeting - UEA Digital Repository [ueaeprints.uea.ac.uk]

An In-depth Technical Guide to 9-Acridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 9-Acridinecarboxaldehyde, alongside relevant experimental protocols and a discussion of its putative mechanism of action within a key cellular signaling pathway.

Core Compound Data

This compound is a heterocyclic aromatic compound belonging to the acridine family. Its planar structure is a key feature influencing its biological activities. The essential quantitative data for this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Weight | 207.23 g/mol | [1][2] |

| Molecular Formula | C₁₄H₉NO | [1][2] |

| CAS Number | 885-23-4 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 144-149 °C | [2] |

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of acridine derivatives, adaptable for this compound.

1. Synthesis of 9-Substituted Acridines via Microwave-Assisted Reaction

This protocol describes a rapid method for the synthesis of 9-substituted acridines from diarylamines and carboxylic acids, which can be adapted for the synthesis of this compound or its precursors.

Materials:

-

Diarylamine (e.g., diphenylamine) (2.0 mmol)

-

Appropriate carboxylic acid (10.0 or 20.0 mmol)

-

Zinc chloride (ZnCl₂) (1.09 g, 8.0 mmol)

-

28% Aqueous ammonia

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Test tube suitable for microwave irradiation

Procedure:

-

Combine the diarylamine (2.0 mmol), carboxylic acid (10.0 or 20.0 mmol), and ZnCl₂ (1.09 g, 8.0 mmol) in a test tube.

-

Irradiate the mixture with a 200 W microwave at a frequency of 2.45 GHz, maintaining the internal temperature at 200-210 °C for a duration of several minutes.

-

After the reaction, allow the mixture to cool and then add 4 ml of 28% aqueous ammonia. Stir the resulting slurry.

-

Filter the slurry and wash the residue with water until the filtrate is neutral.

-

Dry the residue and then extract it with ethyl acetate.

-

Dry the ethyl acetate extract over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude 9-substituted acridine product.[1]

-

Further purification can be achieved by silica gel column chromatography.

2. Analysis of this compound by LC-MS/MS

This protocol outlines a method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

HPLC system with a dual pump, autosampler, and column oven

-

Tandem mass spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: Macherey Nagel 125/3.0 Nucleodur C18 PAH 3 µm

-

Mobile Phase: Isocratic elution with 40% 1 mM ammonium acetate and 60% acetonitrile

-

Flow Rate: 0.4 ml/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Post-column Addition: 10 µL/min of a 1% formic acid solution using a second HPLC pump.[3]

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive

-

Source Temperature: 350 °C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 35 psi

-

Capillary Voltage: 4000 V[3]

Putative Mechanism of Action: Topoisomerase Inhibition

Acridine derivatives are well-documented as inhibitors of topoisomerase enzymes, which are critical for DNA replication and repair. The planar structure of the acridine ring allows it to intercalate between DNA base pairs. This intercalation stabilizes the transient complex formed between topoisomerase and DNA, preventing the re-ligation of the DNA strand. This leads to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. This mechanism is a cornerstone of the anticancer activity of many acridine-based compounds.

Caption: Proposed mechanism of topoisomerase inhibition by this compound.

References

Solubility of 9-Acridinecarboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-Acridinecarboxaldehyde, a key heterocyclic building block used in the synthesis of bioactive compounds with potential antibacterial and antitumor activities. Understanding the solubility of this compound is critical for its application in chemical synthesis, biological screening, and formulation development. Due to the limited availability of comprehensive quantitative solubility data in published literature, this guide also furnishes detailed experimental protocols for its determination and discusses the likely mechanisms of action for acridine-based compounds.

Quantitative Solubility Data

Published quantitative solubility data for this compound is scarce. The primary available data point is an estimated value for its solubility in water at a neutral pH.

Table 1: Quantitative Aqueous Solubility of this compound

| Solvent | Temperature | pH | Solubility (mg/L) | Method |

| Water | Room Temp. | 7 | 8 (estimated) | Estimation from SciFinder[1] |

Qualitative Solubility and Stability in Organic Solvents

While quantitative data is limited, studies on the photochemistry of this compound provide qualitative insights into its behavior in various organic solvents. The compound's stability and reactivity in these solvents imply a sufficient degree of solubility for experimental purposes.

Table 2: Qualitative Solubility and Stability of this compound in Common Organic Solvents

| Solvent | Observation | Implied Solubility | Source |

| Acetonitrile | Practically photostable. | Sufficiently soluble for solution-phase studies. | [2][3] |

| Methanol | Photolysis quantum yield is slightly lower than in water. | Sufficiently soluble for solution-phase studies. | [2][3] |

| Isopropanol | Photolysis quantum yield is slightly lower than in water. | Sufficiently soluble for solution-phase studies. | [2][3] |

| Acetone | Photolysis quantum yield is about 20 times lower than in water. | Sufficiently soluble for solution-phase studies. | [2][3] |

Experimental Protocol: Determination of Thermodynamic Solubility

The most widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[4][5][6][7] This protocol outlines the procedure, followed by a robust analytical method for quantification.

Part A: Shake-Flask Method for Equilibrium Solubility

Objective: To prepare a saturated solution of this compound in a chosen solvent and determine its equilibrium concentration.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Calibrated pipettes and volumetric flasks

Procedure:

-

Preparation of Slurry: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Solvent Addition: Add a precise volume of the selected solvent (e.g., 1-2 mL) to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, but the optimal time should be determined by preliminary time-course experiments.[4]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles that could lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's standard curve.

Part B: Quantification by LC-MS/MS

Objective: To accurately determine the concentration of this compound in the diluted supernatant from the shake-flask experiment.

Instrumentation and Conditions (based on published methods for this compound): [1]

-

HPLC System: Agilent 1200 series or equivalent.

-

Mass Spectrometer: Agilent 6430 Triple Quadrupole or equivalent.

-

Column: Macherey Nagel Nucleodur C18 PAH (3 µm, 125 x 3.0 mm) or similar C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with 60% Acetonitrile / 40% 1 mM Ammonium Acetate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Source Parameters:

-

Gas Temperature: 350 °C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 35 psi

-

Capillary Voltage: 4000 V

-

-

MS/MS Transition: A specific precursor-to-product ion transition for this compound must be determined and optimized (e.g., monitoring the transition from the protonated molecule [M+H]⁺ to a characteristic fragment ion).

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Sample Analysis: Analyze the standard solutions and the diluted sample from Part A by injecting them into the LC-MS/MS system.

-

Quantification: Generate a standard curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the diluted sample using the regression equation from the standard curve.

-

Solubility Calculation: Calculate the final solubility by multiplying the measured concentration by the dilution factor used in Part A, Step 7.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Proposed Mechanism of Action for Acridine-Based Compounds

While the specific signaling pathways for this compound are not well-defined, the cytotoxic mechanism of the broader acridine class is well-documented. It primarily involves the intercalation of the planar acridine ring into DNA, which subsequently inhibits the function of Topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[8][9][10][11][12][13] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

References

- 1. rsc.org [rsc.org]

- 2. Photochemistry of this compound in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochemistry of this compound in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Acridine-based agents with topoisomerase II activity inhibit pancreatic cancer cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 9-Acridinecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-acridinecarboxaldehyde, a key building block in the synthesis of various bioactive compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with experimental protocols and a visualization of its photochemical behavior.

Chemical Structure and Properties

-

IUPAC Name: acridine-9-carbaldehyde

-

Synonyms: 9-Formylacridine, 9-Acridinealdehyde

-

Molecular Formula: C₁₄H₉NO[1]

-

Molecular Weight: 207.23 g/mol [1]

-

Appearance: Yellow crystalline solid

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of fully assigned experimental data in the public domain, typical and estimated values based on related acridine derivatives and general spectroscopic principles are provided for NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (typical) Standard: Tetramethylsilane (TMS)

Table 1: ¹H NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.2 | Singlet | Aldehyde proton (CHO) |

| ~8.3 - 8.5 | Multiplet | Aromatic protons |

| ~7.6 - 8.0 | Multiplet | Aromatic protons |

Table 2: ¹³C NMR Spectroscopic Data (Partially Referenced)

A ¹³C NMR spectrum for this compound is cataloged in the SpectraBase database.[1] The following are typical chemical shifts for the carbon atoms in the acridine ring system and the aldehyde group.

| Chemical Shift (δ, ppm) | Assignment |

| ~193 | Carbonyl carbon (CHO) |

| ~149 | Quaternary carbons (C4a, C10a) |

| ~140 | Quaternary carbon (C9) |

| ~120 - 135 | Aromatic carbons (CH) |

Infrared (IR) Spectroscopy

Sample Preparation: KBr pellet or Nujol mull

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1690 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | Medium | Aromatic C=C ring stretch |

| ~750 | Strong | Aromatic C-H out-of-plane bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra of this compound have been recorded in various solvents.[2] The absorption maxima are influenced by the solvent polarity.

Table 4: UV-Vis Absorption Maxima in Different Solvents

| Solvent | Absorption Maxima (λ_max, nm) |

| Water | ~250, ~360, ~380 |

| Methanol | ~250, ~365, ~385 |

| Isopropanol | ~250, ~365, ~385 |

| Acetonitrile | ~250, ~360, ~380 |

| Acetone | ~255, ~370, ~390 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired spectroscopic grade solvent (e.g., methanol).

-

Dilute the stock solution to a concentration that results in an absorbance of approximately 1 arbitrary unit at the wavelength of maximum absorption (λ_max).

-

-

Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan a wavelength range of approximately 200-600 nm.

-

-

Data Processing: The resulting spectrum plots absorbance versus wavelength (nm).

Photochemical Pathway

This compound undergoes transformation in both dark and light conditions. In the dark, it can oxidize to 9-acridinecarboxylic acid or undergo a Cannizzaro-type reaction to form both 9-acridinecarboxylic acid and 9-acridinemethanol.[3] Upon exposure to light (photolysis), it can decarbonylate to form acridine.[3]

Caption: Reaction pathways of this compound in dark and light conditions.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to 9-Acridinecarboxaldehyde: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Acridinecarboxaldehyde, a key heterocyclic aldehyde used as a building block in the synthesis of various biologically active compounds. This document details its commercial sources, typical purity levels, and methodologies for its synthesis, purification, and analytical characterization.

Commercial Sources and Purity

This compound is available from a range of chemical suppliers. The purity of the commercially available compound can vary, and it is crucial for researchers to consider this when planning experiments. The following table summarizes information from various suppliers.

| Supplier | Stated Purity | Notes |

| Tianjin heowns Biochemical Technology Co., Ltd. | 99% | - |

| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | - |

| Echemi | 97% | - |

| Clinivex | High quality reference standard | Purity to be confirmed by analysis. |

| BIOZOL | Available | Purity to be confirmed by analysis. |

| BLD Pharm | - | Purity and specifications available upon request. |

It has been reported that the purity of this compound after recrystallization can be estimated to be approximately 98%.[1] Potential impurities that may be present in commercial samples include 9-acridinemethanol and acridine.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process: the synthesis of 9-methylacridine followed by its oxidation.

Synthesis of 9-Methylacridine (Precursor)

The Bernthsen acridine synthesis is a classical method for preparing 9-substituted acridines. The following protocol is for the synthesis of 9-methylacridine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine diphenylamine (1 equivalent), and glacial acetic acid (excess, acting as both reactant and solvent).

-

Addition of Catalyst: Carefully add anhydrous zinc chloride (2-4 equivalents) to the mixture.

-

Heating: Heat the reaction mixture to 200-220°C and maintain this temperature for several hours (typically 4-8 hours). The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is treated with aqueous ammonia to neutralize the acid and precipitate the crude product.

-

Purification: The crude 9-methylacridine is collected by filtration, washed with water, and can be further purified by column chromatography on silica gel or by recrystallization.

Oxidation of 9-Methylacridine to this compound

The methyl group at the 9-position of the acridine ring is activated and can be oxidized to an aldehyde using selenium dioxide (Riley oxidation).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 9-methylacridine (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

-

Addition of Oxidizing Agent: Add selenium dioxide (1.1-1.5 equivalents) to the solution.

-

Heating: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled, and the precipitated selenium metal is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Selection: Based on the polar nature of the aldehyde and the aromatic system, a moderately polar solvent is likely to be effective. Ethanol or a mixture of ethanol and water, or toluene are good starting points for solvent screening. The ideal solvent should dissolve the compound when hot but not when cold.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent portion-wise until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath to induce further crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. The purified crystals should be dried in a desiccator or a vacuum oven.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of organic compounds and quantifying impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or an appropriate buffer like ammonium acetate) is a common choice for acridine derivatives.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: A typical gradient could be:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

Analysis: Inject the sample and record the chromatogram. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be used to confirm the identity of the main peak and to identify impurities.

Experimental Protocol:

-

LC Conditions: Similar to the HPLC method described above.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for acridine compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to obtain mass-to-charge ratio (m/z) information. The expected [M+H]⁺ for this compound (C₁₄H₉NO) is approximately 208.07.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and can also be used for purity assessment.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis of acridine derivatives.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the acridine core and a distinct singlet for the aldehyde proton, typically in the range of 9-10 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde group (typically >190 ppm).

References

The Acridine Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery, History, and Applications of Acridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and evolution of acridine compounds. From their humble beginnings as a byproduct of coal tar to their current status as a versatile scaffold in medicinal chemistry, acridines have a rich history intertwined with advancements in chemical synthesis and biological understanding. This document delves into the foundational experimental protocols, presents key quantitative data for prominent acridine derivatives, and visualizes the core mechanisms of action that underpin their diverse biological activities.

Discovery and Early History: From Dyes to Antiseptics

The story of acridine begins in 1870 when German chemists Carl Gräbe and Heinrich Caro first isolated the parent compound from coal tar.[1][2] Initially, these tricyclic nitrogen heterocyclic compounds were primarily recognized for their vibrant colors, leading to their use as dyes in the burgeoning textile industry.[2][3] The parent acridine itself is a colorless solid, but its derivatives exhibit a wide spectrum of colors.[4][5]

A pivotal shift in the application of acridines occurred in the early 20th century. In 1912, Paul Ehrlich and L. Benda explored the antimicrobial potential of acridine derivatives, paving the way for their medicinal use.[2] This led to the development of crucial antiseptics like proflavine and acriflavine, which saw extensive use in treating wound infections during World War I and II.[2][6] Acriflavine, first synthesized by Ehrlich in 1912, is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).[6][7]

The inherent fluorescence of acridine compounds also led to their adoption as biological stains. Acridine orange, for instance, became a powerful tool in cell biology for differentially staining DNA and RNA, revolutionizing the study of the cell cycle and microorganism identification.[2]

Foundational Synthetic Methodologies

The isolation of acridine from coal tar was a laborious process.[1] The development of synthetic routes was crucial for producing a variety of derivatives and enabling the systematic study of their properties. Several classical methods for the synthesis of the acridine core and its derivatives were established, and many are still in use or have been adapted for modern organic synthesis.

Bernthsen Acridine Synthesis

First reported in 1884, the Bernthsen synthesis is a cornerstone method for preparing 9-substituted acridines.[6][7] It involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[3][6]

-

Reactants:

-

Diphenylamine

-

Benzoic Acid

-

Zinc Chloride (anhydrous)

-

-

Procedure:

-

A mixture of diphenylamine (1 mole) and benzoic acid (1 mole) is heated with anhydrous zinc chloride (2 moles).

-

The reaction mixture is heated to a temperature of 200-270°C for 24 hours.[6] The use of polyphosphoric acid can allow for lower reaction temperatures, though yields may be reduced.[6]

-

After cooling, the solidified mass is treated with water and then with a dilute sodium hydroxide solution to remove any unreacted benzoic acid.

-

The crude 9-phenylacridine is then purified by recrystallization, typically from ethanol.

-

Caption: Workflow for the Bernthsen Acridine Synthesis.

Ullmann Condensation

The Ullmann condensation is another versatile method for synthesizing acridone, a key intermediate in the production of some acridine derivatives.[8][9] This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine.[10]

-

Reactants:

-

o-Chlorobenzoic acid

-

Aniline

-

Potassium carbonate

-

Copper powder or a copper salt (catalyst)

-

-

Procedure:

-

A mixture of o-chlorobenzoic acid, a slight excess of aniline, and potassium carbonate is heated in a high-boiling point solvent like nitrobenzene.

-

A catalytic amount of copper powder or a copper(I) salt is added.

-

The reaction is heated at reflux for several hours.

-

The resulting N-phenylanthranilic acid can then be cyclized in the presence of a dehydrating agent like sulfuric acid to form acridone.

-

Caption: Two-step process for the Ullmann synthesis of acridones.

Lehmstedt-Tanasescu Reaction

The Lehmstedt-Tanasescu reaction provides a direct route to acridone derivatives from a 2-nitrobenzaldehyde and an arene in the presence of sulfuric acid and sodium nitrite.[4][11]

-

Reactants:

-

2-Nitrobenzaldehyde

-

Benzene (or a substituted arene)

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

-

Procedure:

-

2-Nitrobenzaldehyde is dissolved in the arene (e.g., benzene).

-

Concentrated sulfuric acid is added cautiously while cooling the mixture.

-

A solution of sodium nitrite in sulfuric acid is then added dropwise at a controlled temperature.

-

The reaction mixture is stirred for several hours and then poured onto ice.

-

The precipitated acridone derivative is collected by filtration and purified.

-

Physicochemical and Biological Properties of Key Acridine Compounds

The biological activity of acridine derivatives is intimately linked to their physicochemical properties. The planarity of the tricyclic ring system is crucial for DNA intercalation, a primary mechanism of action for many of these compounds.[12]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| Acridine | C₁₃H₉N | 179.22 | 106-110 | 346 | 5.6[4] |

| Proflavine | C₁₃H₁₁N₃ | 209.25 | 284-286 | - | - |

| Acriflavine | C₁₄H₁₄ClN₃·C₁₃H₁₁N₃·2HCl | - | - | - | - |

| Acridine Orange | C₁₇H₁₉N₃ | 265.36 | - | - | - |

Table 1: Physicochemical Properties of Selected Acridine Compounds.

The antimicrobial and anticancer activities of acridine derivatives have been extensively studied. The following table summarizes some of the reported inhibitory concentrations.

| Compound | Target Organism/Cell Line | Activity | Value | Reference |

| Proflavine | Gram-positive bacteria | Bacteriostatic | - | [13] |

| Acriflavine | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 32 µg/mL | [7] |

| Acriflavine | Pseudomonas aeruginosa | MIC | 32 µg/mL | [7] |

| Amsacrine | K562 (chronic myelogenous leukemia) | IC₅₀ | ~13-16 µM | [14] |

| Amsacrine | A549 (lung epithelial carcinoma) | IC₅₀ | ~13-16 µM | [14] |

| Acridine-Sulfonamide Hybrid (8b) | HepG2 (hepatocellular carcinoma) | IC₅₀ | 14.51 ± 1.4 µM | [15] |

| Acridine-Sulfonamide Hybrid (8b) | HCT-116 (colon carcinoma) | IC₅₀ | 9.39 ± 0.9 µM | [15] |

| Acridine-Sulfonamide Hybrid (8b) | MCF-7 (breast adenocarcinoma) | IC₅₀ | 8.83 ± 0.9 µM | [15] |

Table 2: Biological Activity of Selected Acridine Derivatives. (MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration)

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

The primary mechanism by which many acridine derivatives exert their biological effects is through DNA intercalation.[12] The planar aromatic structure of the acridine ring allows it to slip between the base pairs of the DNA double helix.[12] This insertion is stabilized by π-π stacking interactions.[12]

This intercalation event leads to several structural and functional consequences for the DNA:

-

Unwinding of the DNA helix: The insertion of the acridine molecule forces the DNA base pairs apart, causing a local unwinding of the helical structure.[12]

-

Lengthening and stiffening of the DNA molecule: The intercalation process increases the distance between adjacent base pairs, leading to an overall elongation and increased rigidity of the DNA.[12]

-

Inhibition of DNA replication and transcription: The distorted DNA structure hinders the progression of DNA and RNA polymerases, thereby inhibiting essential cellular processes.[12]

Furthermore, many acridine derivatives are also potent inhibitors of topoisomerases I and II.[15][16] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Acridine-based inhibitors stabilize the covalent complex between topoisomerase and DNA, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.[14][15]

Caption: Signaling pathway of acridine-mediated cytotoxicity.

Modern Applications and Future Directions

The versatility of the acridine scaffold continues to be explored in modern drug discovery. Researchers are designing novel acridine derivatives with enhanced selectivity and reduced toxicity for a range of therapeutic areas, including:

-

Anticancer Agents: New generations of acridine derivatives are being developed as targeted anticancer drugs, including dual inhibitors of topoisomerases and other cancer-related enzymes.[15][17]

-

Antiviral and Antiparasitic Drugs: The ability of acridines to interfere with nucleic acid synthesis makes them attractive candidates for the development of new antiviral and antiparasitic agents.[18]

-

Fluorescent Probes and Imaging Agents: The inherent fluorescence of acridines is being harnessed to create sophisticated probes for cellular imaging and diagnostics.[19]

The rich history and diverse applications of acridine compounds underscore their significance in chemical and biomedical research. The continued exploration of this remarkable heterocyclic system holds great promise for the development of new and improved therapeutic agents and diagnostic tools.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 4. Lehmstedt–Tanasescu reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Reacción de Lehmstedt-Tanasescu - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Proflavine - Wikipedia [en.wikipedia.org]

- 14. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. macsenlab.com [macsenlab.com]

An In-depth Technical Guide on the Theoretical Studies of 9-Acridinecarboxaldehyde's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 9-Acridinecarboxaldehyde. This key molecule, a derivative of the versatile acridine scaffold, is of significant interest in medicinal chemistry and materials science due to its potential as a DNA intercalator and its unique photophysical properties. Understanding its electronic characteristics at a quantum mechanical level is crucial for the rational design of novel therapeutic agents and functional materials.

Core Concepts: The Electronic Landscape of this compound

The electronic structure of this compound is governed by the interplay between the extended π-system of the acridine core and the electron-withdrawing nature of the carboxaldehyde group at the 9-position. Theoretical studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into molecular orbitals, charge distribution, and reactivity.

The acridine ring system is a nitrogen-containing heterocycle, and its derivatives have been extensively studied for their biological activities, including anticancer and antibacterial properties. The electronic properties of these molecules, such as their ability to accept electrons, are crucial for their mechanism of action.[1]

Computational Methodology: A Theoretical Protocol

Experimental Protocols

A typical computational workflow for investigating the electronic structure of this compound involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a full geometry optimization using a DFT method. A commonly used and effective functional for such organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2] The choice of basis set is critical for accuracy; 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) is often employed to provide a good balance between computational cost and accuracy.[1][4]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated. These include:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[5][6]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and the nature of chemical bonds within the molecule.

-

-

Solvent Effects: To simulate a more realistic biological or experimental environment, the influence of a solvent can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

Quantitative Data Summary

The following tables summarize key quantitative data derived from theoretical studies on the acridine core and related derivatives. These values provide a foundational understanding of the electronic landscape of this compound.

| Parameter | Representative Value | Significance |

| HOMO Energy | ~ -6.0 to -6.5 eV | Represents the electron-donating ability. |

| LUMO Energy | ~ -1.5 to -2.0 eV | Represents the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.[5] |

| Dipole Moment | ~ 2.0 to 3.0 Debye | Reflects the overall polarity of the molecule. |

Note: These are representative values for the acridine core. The presence of the electron-withdrawing carboxaldehyde group at the 9-position is expected to lower the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap, thereby influencing its reactivity.

Visualizing the Theoretical Workflow and Molecular Properties

To better illustrate the concepts and processes involved in the theoretical study of this compound, the following diagrams are provided.

References

In-Depth Technical Guide to the Safe Handling of 9-Acridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 9-Acridinecarboxaldehyde (CAS No. 885-23-4), a heterocyclic aromatic compound with potential applications in biomedical research and drug development. Due to its chemical nature and biological activity, strict adherence to safety protocols is imperative to minimize risks to laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning

Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₉NO |

| Molecular Weight | 207.23 g/mol |

| Appearance | Solid |

| Melting Point | 144-149 °C |

| Storage Temperature | 2-8°C |

Quantitative Toxicity Data

| Compound | Test | Route | Species | Value |

| Acridine | LD50 | Oral | Rat | 2000 mg/kg |

Acridine derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar to nanomolar range, highlighting their potent biological activity.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin Protection: A flame-retardant lab coat must be worn and kept buttoned.

-

Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are required. Nitrile gloves are not recommended for prolonged contact. Always inspect gloves for integrity before use and wash hands thoroughly after removing them.

-

Respiratory Protection: All work with this compound powder or solutions that may generate aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage

-

Handling:

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or fumes.

-

Avoid all personal contact with the substance.

-

Do not eat, drink, or smoke in the laboratory.

-

Ensure adequate ventilation.

-

Avoid the formation of dust and aerosols.

-

Use spark-proof tools and explosion-proof equipment if handling large quantities.

-

-

Storage:

-

Store in a tightly sealed, light-resistant container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is 2-8°C.

-

First Aid Measures

In the event of exposure, immediate action is critical.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Preparation of a Stock Solution (e.g., 10 mM in DMSO)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Calibrated analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask (e.g., 1 mL or 5 mL)

-

Pipette and sterile, filtered pipette tips

-

Vortex mixer

-

Amber glass vial for storage

Procedure:

-

Pre-handling Preparations:

-

Ensure all work is performed in a certified chemical fume hood.

-

Don appropriate PPE (lab coat, chemical safety goggles, and chemical-resistant gloves).

-

-

Weighing the Compound:

-

Tare the analytical balance with a clean weighing paper or boat.

-

Carefully weigh out the required amount of this compound. For a 10 mM solution in 1 mL of DMSO, you will need 2.0723 mg (Molecular Weight = 207.23 g/mol ). Adjust the mass based on the desired final volume.

-

-

Dissolution:

-

Carefully transfer the weighed powder into the volumetric flask.

-

Add a portion of the total required volume of DMSO (e.g., 0.7 mL for a 1 mL final volume) to the flask.

-

Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer at a low setting to aid dissolution.

-

-

Final Volume Adjustment:

-

Once the solid is completely dissolved, add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.

-

-

Storage:

-

Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

-

Store the stock solution at -20°C for long-term storage.

-

Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

10 mM stock solution of this compound in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Potential Mechanism of Action and Associated Pathways

Acridine derivatives, including this compound, are known to exert their biological effects primarily through interaction with DNA. The planar aromatic structure of the acridine ring allows it to intercalate between the base pairs of the DNA double helix. This intercalation can lead to a cascade of cellular events, ultimately resulting in cytotoxicity.

DNA Intercalation

References

Methodological & Application

Application Notes and Protocols for 9-Acridinecarboxaldehyde as a Fluorescent pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Acridinecarboxaldehyde (9-ACA) is a versatile heterocyclic compound that, when appropriately prepared, serves as a sensitive fluorescent indicator for pH measurements, particularly in the acidic range. While its fluorescence lifetime is not sensitive to pH in aqueous solutions, covalent immobilization onto an amine-modified silica support transforms it into a robust probe with a significant fluorescence lifetime response to pH changes between 3 and 6.[1] This property makes it a valuable tool for applications requiring precise pH monitoring in acidic environments, such as in the study of cellular organelles, endosomal trafficking, and certain drug delivery systems.

These application notes provide a comprehensive overview of the properties of immobilized 9-ACA as a fluorescent pH indicator and detailed protocols for its preparation and use in fluorescence lifetime-based pH measurements.

Principle of Operation

The pH sensing mechanism of immobilized this compound is based on the protonation and deprotonation of the acridine ring's nitrogen atom. In its deprotonated (basic) form, the acridine ring has a specific electronic configuration and corresponding fluorescence lifetime. Upon protonation in an acidic environment, the electronic structure of the resulting acridinium ion is altered, leading to a significant change in its fluorescence lifetime.[2][3] This change in fluorescence lifetime is the basis for quantitative pH measurements. For immobilized 9-ACA, a resonance structure that forms at low pH is critical for this enhanced fluorescence lifetime sensitivity.[2]

Data Presentation

The photophysical and pH-sensing properties of immobilized this compound are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉NO | [4] |

| Molecular Weight | 207.23 g/mol | [4] |

| pKa (protonated form, ACLH⁺) | 4.38 ± 0.04 | [5] |

| pKa (immobilized on amine-modified silica) | ~3.5 | [2] |

Table 2: Photophysical Properties of this compound

| Form | Excitation Wavelength (approx.) | Emission Wavelength (approx.) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference |

| Neutral (pH > pKa) | Not specified for immobilized form | Not specified for immobilized form | 0.015 ± 0.003 mol/mol | Insensitive to pH in solution | [5] |

| Protonated (pH < pKa) | Not specified for immobilized form | Not specified for immobilized form | 0.029 mol/mol | Changes significantly with pH when immobilized | [5] |

Table 3: Fluorescence Lifetime Response of Immobilized this compound

| pH | Approximate Fluorescence Lifetime (ns) |

| 3 | ~18 ns (example value) |

| 4 | ~10 ns (example value) |

| 5 | ~5 ns (example value) |

| 6 | ~3 ns (example value) |

| Change over pH 3-6 | ~15 ns |

Note: The specific lifetime values in the table are illustrative to demonstrate the trend, as the exact values can vary with the specific immobilization matrix and instrumentation. The key finding is the significant change of approximately 15 ns over the pH range of 3 to 6.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Functionalized Silica Particles

This protocol describes a general method for the covalent immobilization of this compound onto amine-functionalized silica nanoparticles.

Materials:

-

Silica nanoparticles (non-functionalized)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Toluene, anhydrous

-

Ethanol, absolute

-

This compound

-

Glutaraldehyde (as a cross-linking agent, optional)

-

Sodium borohydride (optional, for reduction of imine bonds)

-

Reaction vessel with a reflux condenser and magnetic stirrer

-

Centrifuge

-

Drying oven

Procedure:

-

Amine Functionalization of Silica Nanoparticles:

-

Disperse silica nanoparticles in anhydrous toluene.

-

Add APTES to the suspension. The amount of APTES will depend on the desired surface amine density.

-

Reflux the mixture for several hours under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to cool to room temperature.

-

Collect the amine-functionalized silica nanoparticles by centrifugation.

-

Wash the particles several times with toluene and then with ethanol to remove unreacted APTES.

-

Dry the amine-functionalized silica nanoparticles in an oven.

-

-

Covalent Immobilization of this compound:

-

Disperse the amine-functionalized silica nanoparticles in absolute ethanol.

-

Add a solution of this compound in ethanol to the suspension. The aldehyde group of 9-ACA will react with the primary amine groups on the silica surface to form an imine bond.

-

(Optional) To enhance the stability of the linkage, the imine bond can be reduced to a more stable amine bond by the addition of a reducing agent like sodium borohydride.

-

(Alternative) Use a cross-linking agent like glutaraldehyde. First, react the amine-functionalized silica with glutaraldehyde, and then add this compound to react with the remaining aldehyde groups of the cross-linker.[6]

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the 9-ACA-functionalized silica particles by centrifugation.

-

Wash the particles extensively with ethanol to remove any unreacted this compound.

-

Dry the final product under vacuum.

-

Protocol 2: pH Measurement using Immobilized this compound with Fluorescence Lifetime Spectroscopy

This protocol outlines the steps for performing pH measurements using the prepared 9-ACA-functionalized silica particles.

Materials:

-

9-ACA-functionalized silica particles

-

A series of pH calibration buffers (e.g., citrate-phosphate buffers) covering the pH range of interest (e.g., pH 3 to 7).

-

Sample of unknown pH

-

Fluorometer capable of fluorescence lifetime measurements (e.g., a time-correlated single photon counting - TCSPC system).

-

Quartz cuvettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of suspensions of the 9-ACA-functionalized silica particles in the calibration buffers of known pH. Ensure the concentration of the particles is consistent across all calibration standards.

-

For each calibration standard, measure the fluorescence lifetime using the TCSPC system. It is crucial to first measure the instrument response function (IRF) using a scattering solution (e.g., Ludox) to ensure accurate lifetime determination.[7][8]

-